molecular formula C6H9ClN2O B11769046 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride

Cat. No.: B11769046
M. Wt: 160.60 g/mol
InChI Key: TWMPNPONPFSZJQ-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride is a heterocyclic compound with the molecular formula C6H9ClN2O. It is known for its unique structure, which includes a pyrrolo[3,4-d]oxazole ring system. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-aminopropanol with an appropriate oxalyl chloride derivative, followed by cyclization to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]imidazole hydrochloride: Contains an additional nitrogen atom in the ring

Uniqueness

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride is unique due to its specific ring structure and the presence of an oxygen atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H

InChI Key

TWMPNPONPFSZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)CNC2.Cl

Origin of Product

United States

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